
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitors
Compounds related to "(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. Studies have shown that quinazoline and pyrido[3,2-d]pyrimidine derivatives can irreversibly inhibit EGFR, leading to the inhibition of cancer cell growth. For example, 4-anilinoquinazoline and 4-anilinopyrido[3,2-d]pyrimidine derivatives have shown high in vivo activity against tumor xenografts, suggesting their potential as therapeutic agents in cancer treatment (Smaill et al., 2000).
Anticancer Activity
Quinolinyl acrylate derivatives have been evaluated for their anticancer properties. A study focusing on prostate cancer demonstrated that these compounds could significantly reduce tumor growth in vivo by inhibiting cell viability, adhesion, migration, invasion, and neoangiogenesis in prostate cancer cells. This supports their potential as effective anticancer agents with multi-target efficacy (Rodrigues et al., 2012).
Antimicrobial Activity
Derivatives of quinolin-2(1H)-one have also shown promising results as antimicrobial agents. For instance, novel thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives have exhibited significant antibacterial activity against a broad spectrum of both gram-positive and gram-negative bacteria, as well as antifungal activity. These findings indicate their potential use in treating various infectious diseases (Abdel‐Wadood et al., 2014).
Fluorescent Labeling
In addition to their biomedical applications, certain fluorophores derived from quinolin-2(1H)-one structures have been utilized in fluorescent labeling of nucleosides and oligodeoxyribonucleotides, showcasing their utility in molecular biology research. These fluorophores exhibit high fluorescence signals and enhance hybridization affinity, making them valuable tools for DNA and RNA studies (Singh & Singh, 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-fluorophenylacryloyl group and the bromine atom.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "benzaldehyde", "2-fluorobenzaldehyde", "bromine" ], "Reaction": [ "Synthesis of 2-nitrobenzaldehyde from benzaldehyde and nitric acid", "Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium dithionite", "Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-4-hydroxyquinoline-2(1H)-one", "Friedlander synthesis of 6-bromo-3-phenylquinolin-2(1H)-one from 3-ethyl-4-hydroxyquinoline-2(1H)-one and bromine", "Addition of 2-fluorophenylacetic acid to (E)-3-(2-bromo-6-phenylquinolin-3-yl)acrylonitrile using triethylamine as a catalyst to form (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" ] } | |
CAS-Nummer |
392327-09-2 |
Produktname |
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one |
Molekularformel |
C24H15BrFNO2 |
Molekulargewicht |
448.291 |
IUPAC-Name |
6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ |
InChI-Schlüssel |
GRBYMNOBSAWKHU-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



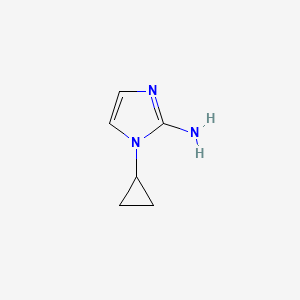
![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)
![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

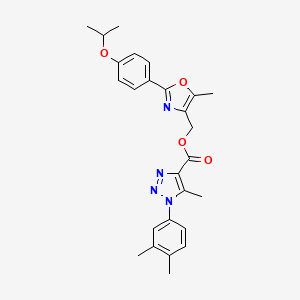
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)
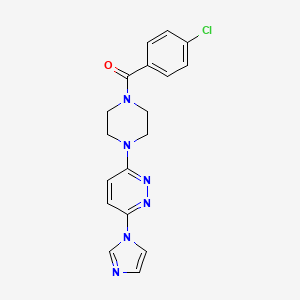

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)
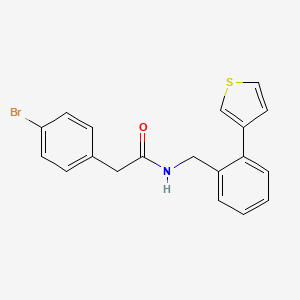
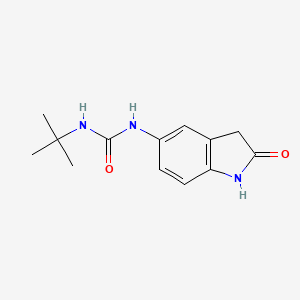
![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
